molecular formula C30H39FN4O B11938665 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide CAS No. 881659-50-3

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide

Cat. No.: B11938665
CAS No.: 881659-50-3
M. Wt: 490.7 g/mol
InChI Key: MCJFIFKCKLEWNR-AWSUPERCSA-N
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Description

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide is a complex organic compound featuring a pyrazole core substituted with a fluorophenyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the reaction of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with tetradecanehydrazide under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide is unique due to its specific combination of a pyrazole core with a fluorophenyl and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

881659-50-3

Molecular Formula

C30H39FN4O

Molecular Weight

490.7 g/mol

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]tetradecanamide

InChI

InChI=1S/C30H39FN4O/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(36)33-32-23-26-24-35(28-16-13-12-14-17-28)34-30(26)25-19-21-27(31)22-20-25/h12-14,16-17,19-24H,2-11,15,18H2,1H3,(H,33,36)/b32-23+

InChI Key

MCJFIFKCKLEWNR-AWSUPERCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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